molecular formula C10H9BrFNO B1277812 4-bromo-N-cyclopropyl-2-fluorobenzamide CAS No. 877383-84-1

4-bromo-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B1277812
CAS No.: 877383-84-1
M. Wt: 258.09 g/mol
InChI Key: CGOQTUADHAVJLX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-N-cyclopropyl-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound can modulate cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a potent tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, making it a valuable tool for studying metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-cyclopropyl-2-fluorobenzamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research in various fields .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQTUADHAVJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429304
Record name 4-bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877383-84-1
Record name 4-bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using) 4-bromo-2-fluorobenzoic acid, and cyclopropylamine.
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